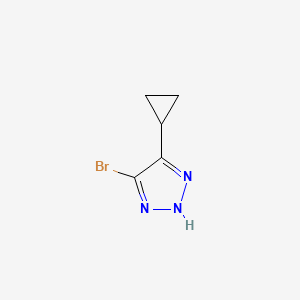
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been used for scientific research purposes since then. TFMPP is a psychoactive drug that is commonly used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of serotonin receptors.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
Compounds with structural features similar to (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride are utilized in the synthesis of complex molecules. For instance, they play a role in the development of novel ligands for NMDA receptor antagonists, showcasing their importance in neuroscience research and potential therapeutic applications (Moe et al., 1998).
Materials Science
In the domain of materials science, such compounds are integral in creating innovative materials with unique properties. For example, they contribute to the synthesis of polyimides with outstanding thermal stability and mechanical properties, beneficial for aerospace and electronics industries (Yin et al., 2005).
Catalysis
In catalysis, derivatives or structurally related compounds are used as catalysts or ligands in various chemical reactions. This is evident in the development of ruthenium(II) complexes for efficient transfer hydrogenation reactions, indicating their potential for greener and more efficient synthetic processes (Karabuğa et al., 2015).
Analytical Chemistry
Analytical applications are also notable, where such compounds serve as probes or standards in the development of analytical methodologies. This is crucial for the identification and quantification of pharmaceuticals and their impurities, ensuring drug safety and efficacy (El-Sherbiny et al., 2005).
Eigenschaften
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13;/h2-4H,5,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMULNMOLNAGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)







![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

